Cas no 2097976-14-0 (N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide)

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
- N-butyl-2-[4-(2-hydroxyethyl)piperidin-1-yl]acetamide
- N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
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- Inchi: 1S/C13H26N2O2/c1-2-3-7-14-13(17)11-15-8-4-12(5-9-15)6-10-16/h12,16H,2-11H2,1H3,(H,14,17)
- InChI Key: OKTRZIIFEOACOT-UHFFFAOYSA-N
- SMILES: OCCC1CCN(CC(NCCCC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 214
- Topological Polar Surface Area: 52.6
- XLogP3: 1.3
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 415.3±20.0 °C at 760 mmHg
- Flash Point: 205.0±21.8 °C
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N301426-100mg |
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-2599-0.25g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2599-2.5g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2599-5g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2599-1g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | N301426-1g |
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-2599-10g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | N301426-500mg |
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-2599-0.5g |
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide |
2097976-14-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Related Literature
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
Research Brief on N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) in Chemical Biology and Pharmaceutical Applications
N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and hydroxyethyl functional groups, exhibits potential therapeutic properties, particularly in the modulation of neurological and metabolic pathways. Recent studies have explored its synthesis, pharmacokinetics, and biological activity, positioning it as a promising candidate for drug development.
The synthesis of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide involves a multi-step process, including the alkylation of piperidine derivatives and subsequent amidation. Researchers have optimized these steps to improve yield and purity, as reported in recent publications. The compound's structural features, such as the hydroxyethyl group, contribute to its solubility and bioavailability, making it suitable for oral administration in preclinical models.
In vitro studies have demonstrated that N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide exhibits significant binding affinity to specific G-protein-coupled receptors (GPCRs), which are implicated in neurological disorders such as Parkinson's disease and depression. Mechanistic studies suggest that the compound acts as an allosteric modulator, enhancing receptor activity without direct agonism. This property reduces the risk of desensitization, a common limitation of traditional agonists.
Recent in vivo experiments in rodent models have further validated the compound's therapeutic potential. For instance, administration of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide resulted in improved motor function in Parkinsonian mice, with minimal side effects. Additionally, metabolic studies indicated that the compound is rapidly absorbed and metabolized, with a half-life conducive to once-daily dosing. These findings underscore its viability as a lead compound for further development.
Despite these promising results, challenges remain in the clinical translation of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide. Issues such as scale-up synthesis, long-term toxicity, and formulation stability are currently under investigation. Collaborative efforts between academic and industrial researchers are underway to address these hurdles, with the goal of advancing the compound to Phase I clinical trials within the next two years.
In conclusion, N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) represents a significant advancement in the search for novel therapeutics targeting GPCR-related disorders. Its unique pharmacological profile and favorable pharmacokinetics make it a standout candidate in the competitive landscape of drug discovery. Future research will focus on optimizing its efficacy and safety, paving the way for its potential application in human medicine.
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